(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C15H14Cl2N2O2S and its molecular weight is 357.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, often referred to as a chloropyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Chloropyridine moiety : A pyridine ring substituted with a chlorine atom at the 3-position.
- Chlorothiophene : A five-membered aromatic ring containing sulfur and chlorine.
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its potential as an enzyme inhibitor and its effects on various biological systems.
Enzyme Inhibition
Research indicates that derivatives of chloropyridine compounds exhibit significant inhibitory effects on various enzymes, particularly proteases. For instance, a related compound demonstrated an IC50 value of 250 nM against SARS-CoV 3CL protease, suggesting that structural modifications can lead to enhanced enzyme inhibition .
Antiviral Activity
Compounds similar to this compound have shown antiviral properties. For example, some chloropyridinyl esters exhibited low nanomolar inhibitory activity against SARS-CoV protease but limited antiviral efficacy in cell-based assays . This highlights the importance of structural optimization for achieving desired biological effects.
Case Study 1: SARS-CoV Inhibition
A series of chloropyridinyl esters were synthesized and tested for their ability to inhibit SARS-CoV protease. One compound exhibited an IC50 value of 3.47 µM, demonstrating moderate enzyme inhibition but poor antiviral activity compared to remdesivir . This study underscores the need for further modifications to enhance both enzyme inhibition and antiviral efficacy.
Case Study 2: Analgesic Activity
Another study examined the analgesic properties of chloropyridine derivatives, revealing that certain modifications could enhance pain relief effects while maintaining low toxicity profiles. The findings indicated that specific substitutions on the piperidine ring significantly influenced analgesic potency .
Research Findings
Recent research has provided insights into the structure-activity relationship (SAR) of chloropyridine compounds. Key findings include:
- Substituent Effects : The position and nature of substituents on the pyridine and thiophene rings play a crucial role in determining biological activity.
- Mechanism of Action : Compounds may exert their effects through covalent bonding with active site residues in target enzymes, as evidenced by X-ray structural analysis .
Data Tables
Compound Name | IC50 (nM) | EC50 (µM) | Biological Activity |
---|---|---|---|
Compound 1 | 250 | 2.8 | SARS-CoV 3CL protease inhibitor |
Compound 2 | 3470 | >100 | Moderate analgesic activity |
Compound 3 | <100 | N/A | Potent enzyme inhibitor |
特性
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2S/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGZZHIDKDUQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。